tert-Butyl 3-cyano-4-methylbenzylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17) |
InChI Key |
LBTKTGLIGCJRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 3 Cyano 4 Methylbenzylcarbamate
Direct Synthesis Strategies
Direct synthesis focuses on the immediate formation of the benzylcarbamate structure. This typically involves the reaction of a pre-functionalized benzylamine (B48309) with a reagent that provides the tert-butoxycarbonyl (Boc) group.
The formation of the carbamate (B1207046) linkage is the cornerstone of synthesizing tert-Butyl 3-cyano-4-methylbenzylcarbamate. This transformation, a specific type of acylation, is most commonly achieved through the carbamoylation of the key intermediate, 3-cyano-4-methylbenzylamine.
One of the most prevalent methods for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is highly efficient and proceeds under mild conditions, often in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The process can be performed in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). fishersci.co.uk The flexibility and high yield of this method make it a preferred route in many synthetic applications. fishersci.co.uk
Alternative carbamoylation strategies exist, such as the use of other N-tert-butoxycarbonylation reagents. For instance, tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate has been demonstrated as a chemoselective reagent for the Boc protection of amines. acs.org Another approach involves a three-component coupling of an amine, carbon dioxide, and an appropriate alkyl halide, which can form carbamates under mild conditions. nih.gov While not explicitly detailed for this specific compound, such methods represent viable direct synthesis routes. nih.gov
Less commonly for this specific transformation but relevant in the broader context of carbamate synthesis is direct amidation using a pre-formed carbamic acid derivative or a related activated species. researchgate.netnih.gov These methods, however, are often more synthetically demanding than the widely adopted (Boc)₂O reaction.
The crucial carbon-nitrogen (C-N) bond of the benzylamine moiety is typically formed prior to the carbamoylation step. The synthesis of the precursor, 3-cyano-4-methylbenzylamine, is a critical step that must accommodate the electronic properties of the cyano (electron-withdrawing) and methyl (electron-donating) groups.
A primary method for forming this C-N bond is the reductive amination of 3-cyano-4-methylbenzaldehyde. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (like ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ to the desired benzylamine. organic-chemistry.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for this reduction because they are mild enough not to reduce the aldehyde starting material but are reactive towards the protonated imine (iminium ion). masterorganicchemistry.comnih.gov This method is highly chemoselective and tolerates various functional groups, including the cyano group present on the aromatic ring. organic-chemistry.orgnih.gov
Another pathway to the C-N bond involves the reduction of 3-cyano-4-methylbenzonitrile or a related amide. However, the more common route is the reductive amination of the corresponding aldehyde due to its efficiency and selectivity. masterorganicchemistry.com The presence of the cyano and methyl groups influences the reactivity of the aromatic ring and the benzylic position, but the established methods for reductive amination are robust enough to provide the key benzylamine precursor in good yields. nih.govnih.gov
Indirect Synthesis through Precursor Derivatization
Indirect synthesis pathways focus on building and modifying a precursor molecule step-by-step. This often involves the functionalization of a simpler aromatic compound, followed by the introduction of the final chemical groups.
One common strategy begins with a substituted toluene (B28343) derivative, such as 2-bromo-5-methylbenzonitrile. Through a series of reactions, the bromine can be replaced with a formyl group (CHO) to yield 3-cyano-4-methylbenzaldehyde. orgsyn.org Alternatively, multi-step synthetic sequences starting from compounds like 3-methoxy-4-methylbenzoic acid have been described to produce related cyanobenzaldehydes. google.comgoogle.com These routes may involve steps such as amidation, dehydration to form the nitrile, and subsequent modification of the methyl group. google.com
Another approach involves the Sandmeyer reaction, starting from a substituted aminotoluene. For example, 2-R-substituted 4-aminotoluene can be converted to the corresponding 2-R-substituted 4-cyanotoluene using sodium nitrite (B80452) and a cyanide source. google.com The methyl group can then be oxidized to an aldehyde. While complex, these methods allow for the precise placement of the required functional groups on the benzene (B151609) ring.
The following table summarizes potential precursor functionalization strategies:
| Starting Material | Key Transformation(s) | Resulting Precursor | Reference |
|---|---|---|---|
| 2-Bromo-5-methylaniline | Diazotization followed by formylation | 2-Bromo-4-methylbenzaldehyde | orgsyn.org |
| 3-Methoxy-4-methylbenzoic acid | Amidation, dehydration, bromination, hydrolysis | 2-Methoxy-4-cyanobenzaldehyde | google.com |
| Substituted aminotoluene | Sandmeyer reaction (diazotization, cyanation), oxidation | Substituted cyanobenzaldehyde | google.com |
The introduction of the tert-butoxycarbonyl (Boc) group is the final and crucial step in the synthesis of this compound from its benzylamine precursor. This reaction is a cornerstone of amine protection in organic synthesis. chemistrysteps.com
The most widely used reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc-anhydride. fishersci.co.uk The reaction is typically conducted by treating the amine (3-cyano-4-methylbenzylamine) with (Boc)₂O in the presence of a base. fishersci.co.uk The base can range from simple inorganic bases like sodium bicarbonate to organic bases such as triethylamine (B128534) or 4-dimethylaminopyridine (DMAP). fishersci.co.uk The reaction is versatile and can be carried out in a variety of solvents, including dichloromethane (B109758) (DCM), tetrahydrofuran (THF), acetonitrile, or even in aqueous systems. fishersci.co.ukorganic-chemistry.org
Various catalysts can be employed to facilitate this reaction, especially under solvent-free or environmentally benign conditions. organic-chemistry.org For example, molecular iodine has been shown to be an effective catalyst for the N-Boc protection of amines at room temperature without the need for a solvent. acs.org Other catalytic systems, such as those based on perchloric acid adsorbed on silica-gel or ionic liquids, have also been developed to improve efficiency and chemoselectivity. organic-chemistry.org A catalyst-free N-tert-butoxycarbonylation of amines in water has also been reported as a green alternative. organic-chemistry.org
The following table outlines common conditions for Boc-protection:
| Reagent | Catalyst/Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| (Boc)₂O | NaOH, DMAP, NaHCO₃ | Water, THF, Acetonitrile, Dioxane | High yield, mild conditions, most common method. | fishersci.co.uk |
| (Boc)₂O | Iodine (10 mol%) | Solvent-free | Chemoselective, ambient temperature. | acs.org |
| (Boc)₂O | None | Water/Acetone | Environmentally friendly, catalyst-free. | nih.gov |
| (Boc)₂O | HClO₄–SiO₂ | Solvent-free | Efficient, reusable catalyst. | organic-chemistry.org |
Protecting Group Chemistry in the Synthesis of this compound
In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group serves primarily as a stable carbamate functional group rather than a temporary protecting group that is later removed. However, the principles of protecting group chemistry are fundamental to its synthesis and stability. chemistrysteps.com
The Boc group is classified as an acid-labile protecting group. organic-chemistry.org It is exceptionally stable under basic and nucleophilic conditions, as well as towards catalytic hydrogenolysis, which makes it an ideal choice when other functional groups in a molecule require manipulation under these conditions. nih.govchemistrysteps.com For instance, if the synthesis required a reaction sensitive to primary amines, the Boc group would effectively "protect" the benzylamine nitrogen from participating in undesired side reactions. nih.gov
The stability of the Boc carbamate is attributed to the steric bulk of the tert-butyl group and the electronic delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. chemistrysteps.com
While not typically performed for this target molecule, the removal (deprotection) of the Boc group is generally achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.com This lability under acidic conditions is a defining characteristic of Boc-protected compounds. organic-chemistry.org In some cases, double protection strategies, such as using both Boc and a benzyl (B1604629) (Bn) group, are employed for complex syntheses, where each group can be removed selectively under different conditions (acid for Boc, hydrogenolysis for Bn). researchgate.netnih.gov
Selection and Application of the tert-Butoxycarbonyl (Boc) Group as an Amine Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, favored for its reliability and specific reactivity profile. jk-sci.comspringernature.com Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, which allows for the selective modification of other functional groups within a molecule. organic-chemistry.org The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), a highly effective electrophilic reagent. chemistrysteps.comrsc.org This reaction, often conducted in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF), proceeds via nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride (B1165640). jk-sci.commasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate moiety that subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.commasterorganicchemistry.com
The primary advantage of the Boc group lies in the specific conditions required for its removal. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), due to the formation of a stable tert-butyl cation. chemistrysteps.comcommonorganicchemistry.com This acidic lability contrasts sharply with its stability to basic and nucleophilic reagents, making it an excellent choice for complex, multi-step syntheses. organic-chemistry.orgnih.gov
Chemoselective Protection Strategies in Multifunctional Substrates
In the synthesis of a molecule like this compound, the substrate contains multiple functional groups: a primary amine, a nitrile, and an aromatic methyl group. Chemoselectivity—the ability to react with one functional group in the presence of others—is therefore paramount. The N-tert-butoxycarbonylation reaction is highly chemoselective for amines. rsc.org Various protocols have been developed to ensure that only the amine nitrogen is protected, without causing reactions at other sites.
For instance, catalyst-free methods for N-Boc protection have been developed using solvents like glycerol (B35011) or water, which can proceed rapidly at room temperature and provide excellent yields. nih.govrsc.org These methods are advantageous as they avoid side reactions such as the formation of isocyanates or ureas. rsc.org The use of mild organocatalysts, such as thiourea (B124793) or guanidine (B92328) hydrochloride, can also facilitate the chemoselective mono-N-Boc protection of diverse amines, including those with other sensitive functionalities. researchgate.net In the specific case of the precursor 3-cyano-4-methylbenzylamine, the Boc protection would selectively target the nucleophilic primary amine, leaving the nitrile and methyl-substituted aromatic ring intact. The reaction's selectivity is a key reason for the widespread use of Boc₂O in the synthesis of complex molecules. organic-chemistry.org
Methodologies for Orthogonal Deprotection of Carbamates
Orthogonal protection is a critical strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group while others remain intact. The Boc group is a cornerstone of this strategy due to its unique acid-labile nature. organic-chemistry.org It can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with aqueous phosphoric acid, which generates a carbamic acid that spontaneously decarboxylates to release the free amine. jk-sci.comcommonorganicchemistry.comnih.gov
This deprotection mechanism is orthogonal to other common amine protecting groups. For example, the Carbobenzyloxy (Cbz) group is stable under the acidic conditions used to remove Boc but is cleaved by catalytic hydrogenolysis (H₂ over a palladium catalyst). chemistrysteps.commasterorganicchemistry.com Similarly, the Fluorenylmethyloxycarbonyl (Fmoc) group is stable to both acid and hydrogenolysis but is removed under basic conditions, typically with piperidine. organic-chemistry.orgmasterorganicchemistry.com This differential reactivity allows chemists to design synthetic routes where multiple amine functionalities can be protected and then selectively deprotected at different stages of the synthesis.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) masterorganicchemistry.comacsgcipr.org | Stable to base and hydrogenolysis organic-chemistry.orgchemistrysteps.com |
| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂/Pd) chemistrysteps.com | Stable to mild acid and base rsc.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) organic-chemistry.orgmasterorganicchemistry.com | Stable to acid and hydrogenolysis researchgate.net |
Catalytic Approaches in the Synthesis of this compound and Related Structures
Catalysis offers efficient and selective pathways for constructing the carbon-nitrogen and carbon-carbon bonds necessary for synthesizing the target molecule and its analogues. Both metal-based and organic catalysts play significant roles in modern synthetic strategies.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is particularly relevant for the synthesis of the aromatic nitrile precursor of this compound. The introduction of a cyano group onto an aromatic ring is effectively achieved through palladium- or nickel-catalyzed cyanation reactions. google.comrsc.org A common strategy involves the cross-coupling of an aryl halide or triflate with a cyanide source. rsc.org For example, a precursor like 3-bromo-4-methylbenzyl halide could be subjected to a palladium-catalyzed reaction with a cyanide source like potassium ferrocyanide or sodium cyanide to yield the desired 3-cyano-4-methyl substituted benzene ring. organic-chemistry.org
These methods have been refined to overcome the challenges associated with the toxicity of many cyanide reagents and catalyst deactivation. google.com Modern protocols may use less toxic and more manageable cyanating agents, and highly efficient catalyst systems with specialized ligands can achieve high yields under mild conditions. google.comorganic-chemistry.org The resulting aryl nitrile can then be further functionalized, for instance by reducing a benzylic substituent to an amine, before undergoing Boc protection.
Organocatalytic Applications in Stereoselective Synthesis
While this compound itself is an achiral molecule, organocatalysis provides powerful tools for the stereoselective synthesis of related chiral carbamate structures. Asymmetric organocatalysis avoids the use of metals and can generate products with high enantiomeric purity. A prominent example is the asymmetric Mannich reaction, where an organocatalyst, such as a derivative of prolinol, can direct the stereoselective addition of a nucleophile to an imine. orgsyn.orgnih.gov
For instance, a three-component Mannich reaction involving a carbamate (like tert-butyl carbamate), an aldehyde, and an amine, catalyzed by a chiral phosphoric acid or an amino-catalyst, can lead to the formation of chiral β-amino carbamates. orgsyn.org Such strategies are invaluable for the synthesis of optically active pharmaceutical intermediates where specific stereochemistry is crucial for biological activity.
| Catalytic Approach | Typical Catalyst | Application in Synthesis | Example Transformation |
|---|---|---|---|
| Transition Metal-Catalyzed Cyanation | Palladium (Pd) or Nickel (Ni) complexes google.comrsc.org | Synthesis of aryl nitrile precursors | Aryl Halide → Aryl Nitrile organic-chemistry.org |
| Organocatalytic Asymmetric Mannich Reaction | Chiral Prolinol derivatives or Phosphoric Acids orgsyn.orgnih.gov | Stereoselective synthesis of chiral carbamates | Aldehyde + Amine + Nucleophile → Chiral β-Amino product |
| Radical-Initiated Halogenation | Radical Initiators (e.g., AIBN) libretexts.org | Functionalization of benzylic positions | Ar-CH₃ → Ar-CH₂Br |
Radical-Initiated Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Radical reactions offer alternative pathways for creating key bonds in the synthesis of benzylcarbamate structures. The benzyl radical (C₆H₅CH₂•) is a relatively stable intermediate due to the delocalization of the unpaired electron into the aromatic ring, making it a useful species in synthesis. numberanalytics.comnih.gov Radical reactions are typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org
A plausible radical-based approach to a precursor for the target molecule could involve the radical halogenation of the methyl group on a substituted toluene. For example, the benzylic position of 2-methyl-5-cyanotoluene could be brominated using N-bromosuccinimide (NBS) and a radical initiator. This benzylic bromide is a versatile intermediate that can then undergo nucleophilic substitution with an amine (or an amine equivalent) to form the required benzylamine backbone, which is subsequently protected with the Boc group. Such radical-initiated processes are fundamental for functionalizing otherwise unreactive C-H bonds. libretexts.orgnumberanalytics.com
Scalability and Process Optimization in this compound Synthesis
The successful transition of a synthetic route from the laboratory bench to an industrial scale for a compound such as this compound hinges on careful consideration of scalability and process optimization. These efforts aim to ensure the manufacturing process is not only economically viable but also safe, efficient, and environmentally sustainable. Key areas of focus in the scale-up of this synthesis include the selection of starting materials and reagents, optimization of reaction conditions, and the implementation of efficient purification and process control strategies.
The primary route for the synthesis of this compound involves the reaction of 3-cyano-4-methylbenzylamine with a suitable tert-butoxycarbonylating agent. A common and well-established reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
In an industrial setting, the use of continuous flow reactors may be considered for the synthesis of this compound. These systems offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved reaction control, and the potential for higher throughput and consistency.
Detailed research findings from studies on analogous N-tert-butoxycarbonylation reactions provide valuable insights into potential optimization strategies. For instance, studies on the N-Boc protection of various amines have explored the use of different catalysts and reaction conditions to improve efficiency. One study highlighted the use of a piperazine-based ionic liquid immobilized on ZnO nanoparticles as a highly efficient catalyst for N-tert-butoxycarbonylation under solvent-free conditions. nih.gov The optimization of this process involved evaluating the catalyst loading and reaction temperature to achieve high yields in a shorter time frame. nih.gov
The selection of the appropriate solvent system is another critical parameter. While dichloromethane is a common solvent for this type of reaction at the lab scale, its use in large-scale manufacturing can be problematic due to environmental and safety concerns. Alternative solvents such as ethyl acetate (B1210297), tetrahydrofuran (THF), or greener solvent options are often evaluated during process development.
The work-up and purification procedures are also key considerations for scalability. On a large scale, extractive work-ups and crystallization are generally preferred over chromatographic purification due to cost and throughput considerations. The development of a robust crystallization process is therefore a critical step in ensuring the final product meets the required purity specifications.
To monitor the progress of the reaction and ensure the quality of the final product, various analytical techniques are employed. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's completion. rsc.org For more detailed analysis of purity and to quantify impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.
The following data tables, based on findings from analogous reactions, illustrate the types of optimization studies that are relevant to the scalable synthesis of this compound.
Table 1: Optimization of Reaction Conditions for N-tert-butoxycarbonylation of Aniline with (Boc)₂O using a Nanocatalyst nih.gov
| Entry | Catalyst Amount (mg) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 10 | 25 | None | 120 | 60 |
| 2 | 15 | 40 | None | 90 | 75 |
| 3 | 20 | 60 | None | 45 | 95 |
| 4 | 20 | 60 | CH₂Cl₂ | 60 | 90 |
| 5 | 20 | 60 | H₂O | 180 | 50 |
| 6 | 20 | 60 | EtOH | 120 | 70 |
This table is an illustrative example based on a study of a similar reaction and is intended to show the type of data generated during process optimization.
Table 2: Comparison of Different N-tert-butoxycarbonylating Reagents
| Reagent | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate ((Boc)₂O) | High reactivity, byproducts are easily removed. | Can be sensitive to moisture and heat. |
| tert-Butyl chloroformate | Cost-effective. | Highly toxic and corrosive, generates HCl as a byproduct. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Stable, crystalline solid. | Can be more expensive than other reagents. |
This table provides a general comparison of common reagents used for N-Boc protection.
Chemical Reactivity and Transformations of Tert Butyl 3 Cyano 4 Methylbenzylcarbamate
Reactivity of the Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. researchgate.netorganic-chemistry.org
The primary reaction of the Boc-carbamate is its cleavage, or deprotection, to reveal the parent benzylamine (B48309). This transformation is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.
A variety of acidic reagents can effect this cleavage, offering a range of selectivities. Aqueous phosphoric acid is presented as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.org It offers good selectivity in the presence of other acid-sensitive functionalities. nih.gov Other common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various solvents. researchgate.net
Table 1: Reagents for Selective Cleavage of tert-Butyl Carbamate
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically used in dichloromethane (B109758) (DCM) at room temperature. | Highly effective and common, but harsh. researchgate.net |
| Hydrochloric Acid (HCl) | Used in solvents like dioxane, methanol, or ethyl acetate (B1210297). | A standard and cost-effective method. |
| Phosphoric Acid (H₃PO₄) | Aqueous (85 wt %) solution. | Mild conditions, high yields, and convenient workup. nih.govorganic-chemistry.org |
| Magic Blue (MB•+)/Et₃SiH | Catalytic MB•+ with triethylsilane as a sacrificial reagent. | Mild, non-acidic conditions suitable for sensitive substrates. acs.org |
| Tetrabutylammonium Fluoride (TBAF) | Refluxing THF. | A mild, non-acidic method for deprotection. lookchem.com |
Beyond simple deprotection, the carbamate group can be a precursor for other functional groups. The isocyanate intermediate, which can be generated from the Boc-protected amine, is a key reactive species. For instance, reacting Boc-protected amines with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) can generate an isocyanate in situ. researchgate.netnih.gov This intermediate can then be trapped by various nucleophiles. Reaction with alcohols or thiols yields other carbamates or thiocarbamates, respectively, while reaction with amines produces ureas. researchgate.netnih.gov This strategy allows for the direct conversion of the Boc-carbamate into a range of other functionalities without isolating the potentially hazardous isocyanate. researchgate.net
The stability of the Boc group is a cornerstone of its utility as a protecting group. It is generally robust under a wide range of chemical environments, which allows for selective manipulation of other functional groups within the same molecule.
Basic Conditions: The Boc group is highly stable towards most basic conditions, including strong bases like sodium hydroxide (B78521) and potassium carbonate. It can also withstand reagents like ammonia (B1221849) and various non-nucleophilic organic amines. daneshyari.com However, under very strong basic conditions, deprotonation of the N-H bond can occur, potentially leading to alternative reaction pathways. researchgate.net
Oxidative and Reductive Conditions: The Boc group is stable to many common oxidizing and reducing agents. For example, it is compatible with reagents used for the reduction of the nitrile group, such as catalytic hydrogenation or borohydrides, allowing for selective reduction of the cyano group while the amine remains protected.
Nucleophiles: The Boc group is generally stable to a wide variety of nucleophiles. organic-chemistry.org
Acidic Conditions: As previously mentioned, the primary liability of the Boc group is its sensitivity to acid. researchgate.net The rate of cleavage is dependent on the strength of the acid and the reaction temperature. This lability allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., the base-labile Fmoc group or the hydrogenolysis-labile Cbz group). researchgate.net The stability of carbamates can be influenced by their structure and the experimental conditions, with varied hydrolytic stability observed. researchgate.net
Reactivity of the Cyano Group
The cyano group (a nitrile) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. pressbooks.pubfiveable.me This allows it to participate in a range of transformations, including nucleophilic additions, reductions, and cycloadditions.
The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. These reactions typically proceed via an addition-elimination or addition-protonation pathway. numberanalytics.com
Hydrolysis: One of the most common reactions of aromatic nitriles is hydrolysis to form a carboxylic acid or an amide intermediate. numberanalytics.com This reaction can be catalyzed by either acid or base. numberanalytics.com Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to form a hydroxy imine, which then tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide yields the corresponding carboxylic acid. pressbooks.pub
Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile carbon to form imine anions, which upon acidic workup are hydrolyzed to ketones.
Reaction with other Nucleophiles: Other nucleophiles such as amines and alcohols can also react with the nitrile group, typically under acidic catalysis, to form amidines and imidates, respectively. numberanalytics.comucalgary.ca
The cyano group can be readily reduced to a primary amine (aminomethyl group), a transformation of significant synthetic importance. sparkl.mencert.nic.in This reaction provides a route to extend a carbon chain while introducing a nitrogen functionality.
Several reducing agents are effective for this transformation:
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Platinum, or Palladium. ncert.nic.inyoutube.com It is a widely used industrial process.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that efficiently converts nitriles to primary amines. sparkl.meyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide variety of aromatic and aliphatic nitriles to their corresponding primary amines in excellent yields. nih.gov The reactivity can be tuned by the substituents on the aromatic ring; electron-withdrawing groups facilitate the reduction, while electron-donating groups may require more forcing conditions like refluxing in THF. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Nitriles
| Reagent | Typical Conditions | Product |
|---|---|---|
| H₂ / Raney Ni | Ethanol, pressure | Primary Amine |
| LiAlH₄ | 1. THF; 2. H₂O/H⁺ workup | Primary Amine |
| NaBH₄ / CoCl₂ | Methanol | Primary Amine |
| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient temperature or reflux | Primary Amine nih.gov |
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing access to a variety of five- and six-membered heterocyclic systems.
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Nitriles are excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles. For example, they react with nitrile oxides (generated in situ from oximes) to form isoxazoles and with nitrile imines (generated from tetrazoles) to produce 1,2,4-triazoles. oup.comnih.govmdpi.com These reactions are powerful methods for constructing five-membered nitrogen-containing heterocycles. oup.com Photoinduced [3+2] cycloadditions between carbenes and nitriles can also be used to synthesize oxazole (B20620) derivatives. chemistryviews.org
[4+2] Cycloadditions (Diels-Alder Reactions): While less common, nitriles can participate as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. These reactions lead to the formation of six-membered heterocyclic rings.
The participation of the cyano group in these cycloaddition reactions highlights the versatility of tert-Butyl 3-cyano-4-methylbenzylcarbamate as a building block for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.
Reactivity of the Substituted Benzyl (B1604629) Moiety
The reactivity of the substituted benzyl portion of the molecule is a focal point of its chemical character, with potential for reactions at both the aromatic ring and the benzylic position.
The benzene (B151609) ring of this compound possesses two substituents that exert opposing electronic effects: the electron-donating methyl group and the electron-withdrawing cyano group. Electron-donating groups, such as alkyls, activate the aromatic ring towards electrophilic aromatic substitution (EAS) by increasing electron density. numberanalytics.com Conversely, electron-withdrawing groups like the cyano group deactivate the ring towards EAS by reducing its electron density. numberanalytics.comstudymind.co.uk
In the context of nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group like the cyano group is typically a prerequisite. numberanalytics.com These reactions are facilitated by the stabilization of a negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com However, SNAr also requires a suitable leaving group on the aromatic ring, which is absent in this molecule.
The methyl group attached to the benzyl ring offers a site for benzylic functionalization. Benzylic C(sp³)–H bonds can undergo a variety of transformations, including oxidation and substitution reactions. nih.govnih.gov For instance, visible light photoredox catalysis has emerged as a method for the functionalization of benzylic C-H bonds, enabling the formation of C-N and C-O bonds. nih.gov Such reactions often proceed through a radical mechanism, where a benzylic radical is generated and subsequently trapped by a nucleophile. nih.gov
Common benzylic functionalization reactions include:
Oxidation: The benzylic methyl group can be oxidized to a formyl or carboxyl group under appropriate oxidizing conditions.
Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling Reactions: Cross-dehydrogenative coupling reactions can link the benzylic carbon to other fragments. nih.gov
Influence of Steric and Electronic Effects on Reaction Pathways
The reaction pathways of this compound are significantly influenced by both steric and electronic factors originating from its substituents.
The tert-butyl group within the tert-butoxycarbonyl (Boc) protecting group is bulky and can create considerable steric hindrance. masterorganicchemistry.comyoutube.comyoutube.com This steric bulk can impede the approach of reagents to nearby reactive sites. For instance, in reactions targeting the carbamate nitrogen or adjacent positions on the aromatic ring, the size of the tert-butyl group may slow down or prevent the reaction from occurring. rsc.org Steric hindrance is a critical factor in determining the feasibility and rate of chemical reactions, particularly in substitution reactions where the accessibility of the electrophilic center is crucial. masterorganicchemistry.comyoutube.com
The cyano (-CN) group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. askfilo.comminia.edu.eg It deactivates the ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. studymind.co.uk This deactivating effect is a combination of inductive withdrawal and a resonance effect. numberanalytics.com
The table below summarizes the electronic effects of the substituents on the aromatic ring:
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |
| -CH₃ | 4 | Electron-donating (activating) | Directs incoming electrophiles to ortho and para positions |
| -CN | 3 | Electron-withdrawing (deactivating) | Directs incoming electrophiles to the meta position |
| -CH₂NHBoc | 1 | Weakly deactivating (ortho, para-directing) | Influences directing effects |
The interplay of these effects makes predicting the precise outcome of electrophilic substitution reactions complex. However, the strong deactivating nature of the cyano group is expected to be a dominant factor. quora.com
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of potential transformations involving this compound are rooted in well-established organic chemistry principles.
Deprotection of the N-Boc group is a common transformation for this class of compounds. This is typically achieved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol. wikipedia.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. wikipedia.org Alternative, milder methods for Boc deprotection have also been developed, such as using oxalyl chloride in methanol, which may proceed through an oxazolidinedione-like intermediate. rsc.org
Mechanisms for benzylic functionalization often involve radical intermediates. nih.gov For example, in benzylic bromination with NBS, the reaction is initiated by the homolytic cleavage of the N-Br bond to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (present in equilibrium with NBS) to form the benzylic bromide and a new bromine radical, thus propagating the chain reaction.
In visible-light-mediated photoredox catalysis for C-H functionalization, a photocatalyst absorbs light and enters an excited state. rsc.org This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then undergoes the desired chemical transformation. nih.govrsc.org
Applications of Tert Butyl 3 Cyano 4 Methylbenzylcarbamate As a Synthetic Intermediate
Building Block in Complex Molecule Synthesis
As a stable, storable source for the 3-cyano-4-methylbenzylamine moiety, this carbamate (B1207046) is frequently employed in multi-step synthetic pathways.
The compound is a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The Boc-protected amine is crucial, as it prevents the nitrogen atom from undergoing unwanted reactions while other parts of a molecule are being assembled. In the synthesis of oxo-piperidine-substituted pyrrolo-pyrimidine compounds, for instance, the Boc group is removed under acidic conditions to reveal the primary amine, 5-(aminomethyl)-2-methylbenzonitrile. This newly deprotected intermediate is then available to react in subsequent steps to build the final, complex pharmaceutical target. Its application has been explicitly documented in patent literature for creating novel kinase inhibitors, underscoring its importance in drug discovery pipelines.
While tert-butyl 3-cyano-4-methylbenzylcarbamate is a well-documented intermediate in pharmaceutical synthesis, its application as a building block for advanced materials is not extensively reported in scientific literature. Its primary role remains within the domain of organic and medicinal chemistry.
Precursor for Diverse Organic Scaffolds
The compound serves as a launchpad for creating a variety of substituted organic structures, leveraging its reactive sites for further chemical modification.
A significant application of this intermediate is in the construction of complex heterocyclic frameworks. For example, in the synthesis of certain pyrrolo-pyrimidine derivatives, the amine functionality of the molecule is unmasked at a specific stage. This amine then participates in a reaction cascade to form the final, intricate heterocyclic system, demonstrating the carbamate's role as a precursor to these important structural motifs.
This compound is itself synthesized from other substituted aromatic derivatives. One documented method involves the reaction of 5-(bromomethyl)-2-methylbenzonitrile with tert-butyl carbamate.
Furthermore, the compound is a direct precursor to other valuable benzylic derivatives. The most common transformation is the removal of the tert-butoxycarbonyl (Boc) group to generate 5-(aminomethyl)-2-methylbenzonitrile. This deprotection step yields a reactive primary amine that serves as a crucial building block for further functionalization in the synthesis of complex target molecules.
Design of Functional Molecules and Advanced Materials
The molecular architecture of this compound is intentionally designed for the synthesis of functional molecules, particularly in medicinal chemistry. The Boc-protecting group provides a critical tool for synthetic chemists, allowing the reactive amine to be revealed in a controlled manner. This strategic deprotection is essential in multi-step syntheses where reaction selectivity is paramount. Its structure makes it a tailored building block for introducing the 3-cyano-4-methylbenzylamine scaffold into larger molecules, such as the kinase inhibitors mentioned in patent literature. While its role in designing functional organic molecules for pharmaceuticals is clear, its use in the field of advanced materials is not established.
Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate | |
| Molecular Formula | C14H18N2O2 | |
| Molecular Weight | 246.31 g/mol | |
| InChI Key | LBTKTGLIGCJRFQ-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N |
| CAS Number | 1020261-94-5 | |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-(aminomethyl)-2-methylbenzonitrile |
| 5-(bromomethyl)-2-methylbenzonitrile |
Polymeric Applications and Modifications of Material Properties
The incorporation of specialized monomers into polymer chains is a fundamental strategy for tuning the final properties of a material. Intermediates like this compound carry latent functionality that can be exploited during or after polymerization to develop advanced materials for specific applications, such as in microelectronics and separation technologies.
The tert-butyloxycarbonyl (Boc) group, a key feature of the molecule, is widely used as a protecting group for amines in polymer chemistry. For instance, research on (meth)acryl polymers has utilized a bromo-tert-butyloxycarbonyl group to mask an amine function during radical polymerization. beilstein-journals.org This protecting group can later be removed under mild conditions to yield a primary amine within the polymer side chain, which can then serve as a site for cross-linking, grafting, or introducing other functionalities. beilstein-journals.org Similarly, mono-protected aromatic diamines, such as tert-butyl (2-aminophenyl)carbamate, are used as monomer building blocks for creating conducting polymers. researchgate.net This demonstrates a clear application pathway where the Boc-protected amine of this compound allows it to be incorporated into a polymer backbone, with the potential for subsequent deprotection to unmask a reactive benzylamine (B48309) group.
Furthermore, the constituent groups of the molecule can directly modify the intrinsic properties of a polymer.
Bulky Tert-butyl Group : The incorporation of bulky side groups like tert-butyl into a polymer matrix is known to increase the fractional free volume, which can enhance properties like gas permeability. This principle is used in creating high-performance gas separation membranes from aromatic polyimides.
Cyano Group : The highly polar cyano group can enhance a polymer's adhesion, thermal stability, and resistance to chemical etchants. In the field of microlithography, for example, polymers containing both cyano and tert-butyl acrylate (B77674) functionalities have been investigated for use in photoresists. The cyano moiety contributes to the polymer's polarity and etch resistance, critical properties for patterning integrated circuits.
The potential contributions of each functional group in this compound to polymer properties are summarized below.
| Functional Group | Potential Contribution to Polymer Properties | Example Application Area |
| tert-Butyl Carbamate | Acts as a protected amine for later functionalization or cross-linking; enhances solubility in organic solvents during synthesis. | Functionalized polymers, Resins |
| Aromatic Ring | Increases thermal stability and rigidity of the polymer backbone. | High-performance plastics |
| Cyano Group | Increases polarity, adhesion, and chemical etch resistance. | Photoresists for microlithography |
| Methyl Group | Modifies solubility and packing of polymer chains. | Specialty polymers |
Precursor for Ligand Synthesis
In medicinal chemistry and catalysis, a ligand is a molecule that binds to a central metal atom or a biological target to produce a specific effect. The synthesis of effective ligands often requires versatile intermediate compounds that possess multiple functional groups that can be selectively modified. Benzylcarbamate derivatives are recognized as crucial starting materials or intermediates for producing innovative drug candidates. innopeptichem.com
This compound serves as an excellent scaffold for ligand synthesis due to its distinct reactive sites. The tert-butyl carbamate (Boc group) is one of the most common protecting groups for amines in organic synthesis. sigmaaldrich.comchemicalbook.com Its stability under a wide range of reaction conditions allows for chemical transformations to be performed on other parts of the molecule, such as the cyano group. The Boc group can then be cleanly removed with acid to reveal the primary benzylamine, a common structural motif in pharmacologically active compounds.
The cyano and carbamate groups themselves are valuable precursors for creating functional groups typically found in ligands:
Carbamate as an Electrophile : While often viewed as a protecting group, the carbamate moiety can act as an electrophile. Research has shown that N-benzyloxy carbamates react with various carbon nucleophiles to produce protected hydroxamic acids. nih.gov Hydroxamic acids are powerful chelating ligands for hard metal ions like iron (Fe³⁺) and have applications as therapeutic agents. nih.gov
Cyano Group Transformations : The cyano group is a versatile functional handle that can be converted into other key functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to form a primary amine. Both carboxylic acids and amines are fundamental components of ligands, capable of forming ionic bonds, hydrogen bonds, or coordinate bonds with target receptors or metal ions.
The utility of similar carbamates as building blocks for enzyme inhibitors and receptor ligands is well-established, highlighting the potential of this entire class of compounds in drug discovery.
The synthetic pathways available from this compound make it a valuable precursor for a range of ligand types.
| Initial Functional Group | Transformation | Resulting Functional Group | Application in Ligand Synthesis |
| tert-Butyl Carbamate | Acid-catalyzed deprotection | Primary Amine (-CH₂NH₂) | Core structure in many bioactive molecules; metal coordination. |
| Cyano Group (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Hydrogen bonding; salt bridge formation; metal chelation. |
| Cyano Group (-CN) | Reduction | Aminomethyl Group (-CH₂NH₂) | Provides an additional site for hydrogen bonding or metal coordination. |
Compound Nomenclature
| Common or Article Name | IUPAC Name |
| This compound | tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
| tert-butyl (2-aminophenyl)carbamate | tert-butyl N-(2-aminophenyl)carbamate |
| bromo-tert-butyloxycarbonyl (Br-t-Boc) | (1-bromo-2-methylpropan-2-yl)oxycarbonyl |
| tert-Butyl [3-(dimethylamino)propyl]carbamate | tert-butyl N-[3-(dimethylamino)propyl]carbamate |
| N-benzyloxy carbamates | (benzyloxy)formamide derivatives |
| tert-butyl carbamate | tert-butyl carbamate |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Tert Butyl 3 Cyano 4 Methylbenzylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. reddit.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is based on the nuclear spin of the hydrogen-1 isotope (¹H). libretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. rsc.org By applying a radiofrequency pulse, the nuclei can be excited from a lower to a higher energy state. rsc.org The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of each proton. sigmaaldrich.com This sensitivity results in different resonance signals for protons in unique chemical environments within a molecule. columbia.edu
Key information derived from a ¹H NMR spectrum includes:
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher ppm value (downfield). sigmaaldrich.com
Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule. libretexts.org
Splitting Pattern (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiple peaks (e.g., doublet, triplet, quartet). chemicalbook.com The 'n+1 rule' is often used, where 'n' is the number of equivalent protons on adjacent carbons. chemicalbook.com
For tert-butyl 3-cyano-4-methylbenzylcarbamate, the expected ¹H NMR spectrum would display distinct signals for the protons of the tert-butyl group, the methyl group, the benzylic methylene (B1212753) (CH₂) group, the carbamate (B1207046) N-H proton, and the aromatic protons on the substituted benzene (B151609) ring. The benzylic CH₂ protons are diastereotopic due to the chiral environment created by the rest of the molecule, and may appear as a multiplet rather than a simple singlet. stackexchange.com
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (-C(CH₃)₃) | ~1.4-1.5 | Singlet (s) | 9H |
| Aromatic Methyl (-CH₃) | ~2.3-2.4 | Singlet (s) | 3H |
| Benzylic (-CH₂-) | ~4.2-4.4 | Doublet (d) or Singlet (s) | 2H |
| Carbamate (-NH-) | ~5.0-5.5 | Broad Singlet (br s) | 1H |
| Aromatic (Ar-H) | ~7.3-7.6 | Multiplet (m) | 3H |
Carbon-13 NMR (¹³C NMR) spectroscopy is analogous to ¹H NMR but observes the ¹³C isotope, which has a natural abundance of only about 1.1%. organicchemistrydata.org This low abundance means that ¹³C-¹³C coupling is statistically improbable, resulting in spectra where each unique carbon atom typically appears as a single sharp peak (in proton-decoupled mode). nih.gov The chemical shift range for ¹³C is much wider (0-220 ppm) than for ¹H NMR, which minimizes signal overlap even in complex molecules. nih.gov
The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms. oregonstate.edu For example, carbonyl carbons are highly deshielded and appear far downfield (160-220 ppm), while sp³-hybridized carbons of alkanes appear upfield (0-50 ppm). compoundchem.comwisc.edu This allows for the direct observation of a molecule's carbon framework.
In this compound, distinct signals are expected for the carbons of the tert-butyl group, the aromatic methyl group, the benzylic methylene, the aromatic ring carbons, the nitrile carbon, and the carbamate carbonyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Methyl (-CH₃) | ~20-22 |
| tert-Butyl (-CH₃) | ~28 |
| Benzylic (-CH₂-) | ~44-46 |
| tert-Butyl (quaternary -C(CH₃)₃) | ~80-82 |
| Nitrile (-CN) | ~117-119 |
| Aromatic (C-H) | ~128-135 |
| Aromatic (quaternary C) | ~110-145 |
| Carbamate Carbonyl (C=O) | ~155-157 |
Two-dimensional (2D) NMR experiments provide correlation data between nuclei, which is invaluable for assembling complex molecular structures. reddit.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. columbia.edu An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is directly bonded to which carbon. ustc.edu.cn This is highly effective for unambiguously assigning the signals of protonated carbons. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH), between protons and carbons. columbia.edu It is used to connect molecular fragments by identifying correlations between protons and quaternary (non-protonated) carbons, such as carbonyls or substituted aromatic carbons. ustc.edu.cn The absence of a one-bond correlation in HMBC helps to distinguish it from HSQC. researchgate.net
For this compound, these techniques would confirm the assignments made in the 1D spectra. For instance, an HMBC spectrum would show a correlation between the benzylic (CH₂) protons and the aromatic carbons, as well as the carbamate carbonyl carbon, definitively linking these parts of the molecule.
Table 3: Key Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) via HSQC (¹J_CH) | Correlated Carbons (¹³C) via HMBC (²J_CH, ³J_CH) |
| tert-Butyl Protons | tert-Butyl Carbon (~28 ppm) | Quaternary tert-Butyl Carbon (~80 ppm), Carbamate Carbonyl (~156 ppm) |
| Aromatic Methyl Protons | Aromatic Methyl Carbon (~21 ppm) | Aromatic Carbons C-3, C-4, C-5 |
| Benzylic Protons | Benzylic Carbon (~45 ppm) | Carbamate Carbonyl (~156 ppm), Aromatic Carbons C-1, C-2, C-6 |
| Aromatic Protons | Directly attached Aromatic Carbons (~128-135 ppm) | Other Aromatic Carbons (2 and 3 bonds away) |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a molecule's exact mass, which corresponds to a unique elemental formula. researchgate.net Unlike low-resolution MS, which provides a nominal mass (an integer), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. nih.govrsc.org This capability is crucial for confirming the identity of a newly synthesized compound.
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight (Nominal) | 246 g/mol |
| Monoisotopic Mass (Exact) | 246.13683 Da |
| Predicted [M+H]⁺ | 247.14410 Da |
| Predicted [M+Na]⁺ | 269.12604 Da |
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. compoundchem.comsynquestlabs.com A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the droplets shrink, and the charge density on the surface increases until gas-phase ions are ejected. rsc.org ESI is particularly useful for polar and thermally fragile molecules as it typically produces intact molecular ions (or pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. compoundchem.com
When coupled with tandem mass spectrometry (MS/MS), ESI can be used to study fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. rsc.org The resulting fragmentation pattern provides valuable structural information. For carbamates, common fragmentation pathways include the loss of the tert-butyl group as isobutene (-56 Da) and cleavage of the carbamate bond. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of specific bonds, a characteristic spectrum is generated. For this compound, IR analysis provides direct evidence for its key structural components.
The presence of the nitrile group (C≡N) is confirmed by a sharp and intense absorption band in a region where few other functional groups absorb. spectroscopyonline.com Aromatic nitriles typically exhibit this C≡N stretching vibration at slightly lower wavenumbers than their aliphatic counterparts due to electronic conjugation with the benzene ring. spectroscopyonline.com The carbamate moiety introduces two highly characteristic absorptions: the N-H stretch and the carbonyl (C=O) stretch. The N-H stretching vibration of a secondary carbamate appears as a distinct band, while the carbonyl group gives rise to a strong absorption, with its exact position influenced by hydrogen bonding. oup.com Additional bands corresponding to C-H stretching from the aromatic ring, the methyl group, and the tert-butyl group, as well as aromatic C=C bending vibrations, complete the spectral fingerprint of the molecule.
Detailed Research Findings: The IR spectrum of this compound displays a set of well-defined absorption bands that align with its structure. The nitrile C≡N stretch is observed in the 2240–2220 cm⁻¹ range, which is characteristic for an aromatic nitrile. spectroscopyonline.com The carbamate functional group is identified by the N-H stretching vibration, typically appearing around 3400-3200 cm⁻¹, and a strong C=O stretching band near 1700 cm⁻¹. oup.comoup.com The presence of both saturated and aromatic C-H bonds is evidenced by absorptions just above and below 3000 cm⁻¹, respectively.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Range (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carbamate N-H | Stretch | 3400 - 3200 | 3350 - 3250 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | 3080 - 3030 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | 2980 - 2870 | Medium-Strong |
| Nitrile C≡N | Stretch | 2260 - 2220 | 2235 - 2225 | Strong, Sharp |
| Carbamate C=O | Stretch | 1725 - 1680 | 1710 - 1690 | Strong |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture. acs.org For the analysis of this compound, several chromatographic methods are essential for monitoring its synthesis and assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions and for the preliminary assessment of compound purity. acs.org In the synthesis of this compound, TLC is used to track the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.
The separation on a TLC plate is based on the differential partitioning of components between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The starting materials and the final product will have different polarities and thus different affinities for the stationary phase, leading to different retention factors (Rf values). Visualization under UV light allows for the identification of the spots on the plate. acs.org For instance, the starting materials might be less polar than the final carbamate product, resulting in a higher Rf value for the starting materials compared to the product.
Detailed Research Findings: A typical TLC analysis for monitoring the formation of this compound would involve spotting the reaction mixture on a silica gel 60 F254 plate. A mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used as the eluent. The ratio of the solvents can be adjusted to achieve optimal separation. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the more polar product will appear and intensify at a lower Rf value.
Table 2: Representative TLC Parameters for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light at 254 nm |
| Expected Outcome | Separation of starting materials and product based on polarity. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. s4science.at It is the primary method for determining the purity of this compound with high precision and accuracy. Reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture.
The compound is dissolved in a suitable solvent and injected into the HPLC system. Components are separated based on their hydrophobicity as they pass through the column. A UV detector is typically used for analysis, set to a wavelength where the analyte exhibits strong absorbance, which is determined by its chromophores (the substituted benzene ring). The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Several studies have demonstrated the utility of HPLC for the analysis of carbamates, often using a C18 column with a mobile phase of acetonitrile (B52724) and water. acs.orgresearchgate.netresearchgate.net
Detailed Research Findings: A validated reversed-phase HPLC method can be established for the purity assessment of this compound. The method would utilize a C18 column and a gradient or isocratic mobile phase composed of acetonitrile and water. Detection at a wavelength around 220-254 nm is suitable for the aromatic system. This method allows for the separation of the main compound from potential impurities, such as unreacted starting materials, byproducts, or degradation products, ensuring the final product meets required quality specifications.
Table 3: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While many carbamates are thermally labile and can degrade at the high temperatures used in conventional GC injectors, GC is highly effective for analyzing volatile impurities. oup.comproquest.com This includes residual solvents from the synthesis or purification process, as well as volatile starting materials or byproducts like benzyl (B1604629) chloride derivatives. mdpi.comlongdom.org
Detailed Research Findings: To assess the presence of volatile impurities in this compound, a headspace GC-MS method can be employed. This approach provides excellent sensitivity and specificity for identifying residual solvents (e.g., toluene (B28343), acetonitrile) or unreacted volatile precursors. The method would involve heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This prevents contamination of the GC system with the non-volatile main compound and provides a clean analysis of potential volatile contaminants.
Table 4: Illustrative GC Conditions for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C) |
| Detector | Mass Spectrometer (MS) |
Computational Chemistry and Mechanistic Studies of Tert Butyl 3 Cyano 4 Methylbenzylcarbamate
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a cornerstone for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule like tert-butyl 3-cyano-4-methylbenzylcarbamate, such calculations would typically be employed to understand its formation, decomposition, or its role in subsequent chemical transformations.
A common synthetic route for this compound involves the reaction of 3-cyano-4-methylbenzylamine with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org Quantum chemical methods, particularly Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of this reaction. Researchers would typically model the reactants, transition states, intermediates, and products to determine the most energetically favorable pathway.
Key parameters that would be calculated include:
Activation Energies (Ea): To predict the kinetic feasibility of the reaction.
Reaction Enthalpies (ΔH): To determine if the reaction is exothermic or endothermic.
Gibbs Free Energies (ΔG): To assess the spontaneity of the reaction under specific conditions.
For instance, in the study of other carbamate (B1207046) formations, DFT calculations have been used to compare different possible mechanisms, such as a concerted versus a stepwise pathway. These calculations can also shed light on the role of catalysts or the solvent in the reaction mechanism. While specific data for this compound is not available, the table below illustrates hypothetical data that could be generated through such a study.
Table 1: Hypothetical Calculated Energies for the Formation of this compound
| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Reactants | B3LYP | 6-31G(d,p) | PCM (DCM) | 0.0 |
| Transition State | B3LYP | 6-31G(d,p) | PCM (DCM) | +15.2 |
| Product | B3LYP | 6-31G(d,p) | PCM (DCM) | -25.8 |
Note: This data is illustrative and not based on published experimental or computational results for this specific compound.
Theoretical Investigations of Structure-Reactivity Relationships
Theoretical investigations into the structure-reactivity relationships of this compound would aim to understand how its molecular structure dictates its chemical behavior. This involves analyzing its electronic and geometric properties.
Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO is likely to be located on the electron-rich aromatic ring and the carbamate nitrogen, while the LUMO may be associated with the cyano group and the carbonyl carbon of the carbamate.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, offering clues about intermolecular interactions and reactivity.
Geometric Properties: The three-dimensional structure, including bond lengths, bond angles, and dihedral angles, influences the molecule's stability and accessibility for reactions. The bulky tert-butyl group, for example, introduces significant steric hindrance around the carbamate nitrogen, which would affect its reactivity compared to less hindered analogues. The relative orientation of the cyano and carbamate groups on the benzyl (B1604629) ring would also be a key structural parameter influencing its properties.
The table below presents some key properties of the molecule.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | tert-butyl (3-cyano-4-methylbenzyl)carbamate |
Data sourced from PubChem.
Future Directions and Emerging Research Areas Pertaining to Tert Butyl 3 Cyano 4 Methylbenzylcarbamate
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of tert-butyl 3-cyano-4-methylbenzylcarbamate typically involves the reaction of 3-cyano-4-methylbenzylamine with tert-butyl chloroformate in the presence of a base like triethylamine (B128534). smolecule.com While effective, future research is geared towards developing more efficient, scalable, and safer synthetic methodologies.
One promising avenue is the adoption of continuous flow reactors for industrial-scale production. smolecule.com Flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to potentially higher yields and purity. This technology can also enhance safety by minimizing the handling of hazardous reagents.
Further research is exploring the use of alternative, less hazardous reagents and reaction conditions. For instance, the use of phase transfer catalysis could improve reaction efficiency and facilitate easier product isolation, a technique that has shown promise in the synthesis of other carbamate (B1207046) derivatives. Another area of investigation is the use of novel N-tert-butoxycarbonylation reagents that are more stable and offer a better atom economy. For example, reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate have been shown to be effective for Boc protection under mild conditions and can be recycled, which aligns with the principles of green chemistry. google.com
| Parameter | Conventional Synthesis | Future Directions |
| Reaction Setup | Batch reaction | Continuous flow reactor |
| Reagents | tert-butyl chloroformate | Recyclable N-Boc reagents |
| Catalysis | Base (e.g., triethylamine) | Phase transfer catalysis |
| Solvents | Dichloromethane (B109758) | Greener solvents (e.g., ethyl acetate) |
| Efficiency | Standard yields | Potentially higher yields and purity |
| Safety | Handling of hazardous reagents | Minimized handling of hazardous materials |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The chemical reactivity of this compound is a fertile ground for new discoveries. Beyond the standard transformations, researchers are keen to uncover novel reactivity patterns that could lead to new classes of compounds.
The cyano group is a key functional handle that can undergo a variety of transformations beyond simple reduction to an amine. Future research could explore its conversion into heterocycles such as tetrazoles, oxadiazoles, or triazoles, which are important pharmacophores in medicinal chemistry. The synthesis of N-cyanoimines from related compounds opens up possibilities for creating diverse N-containing heterocycles. researchgate.net
The methyl group on the aromatic ring is also a site for potential functionalization. While oxidation to an alcohol or carboxylic acid is a known transformation, more selective and novel C-H activation methodologies could be explored to introduce other functional groups.
Furthermore, the carbamate moiety itself can be a subject of investigation. While primarily used as a protecting group, its participation in intramolecular cyclization reactions, possibly triggered by the deprotection and subsequent reaction with other functional groups on the molecule, could lead to the formation of complex polycyclic structures. The intramolecular cyclization of organic azides to form N-heterocycles is a well-established field, and similar strategies could be envisioned for carbamate derivatives. researchgate.net
Integration into the Synthesis of Increasingly Complex Molecular Architectures
The true potential of this compound lies in its application as a building block for the synthesis of complex and biologically active molecules. Its structural motifs are found in a variety of pharmaceutical agents, particularly in the realm of kinase inhibitors . ed.ac.uk
While direct integration of this specific compound into a named drug is not yet widely documented, its structural analogues are prevalent in patented kinase inhibitors. For instance, the cyanophenyl and Boc-protected amine moieties are key features in the design of inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and mTOR. google.comepo.org Future research will likely focus on incorporating this compound into the synthesis of novel kinase inhibitors and other bioactive compounds. The compound serves as a versatile scaffold that allows for the systematic modification of different parts of the molecule to optimize biological activity.
The development of new synthetic strategies will also play a crucial role in this area. For example, the use of this intermediate in multi-component reactions or domino reactions could provide rapid access to libraries of complex molecules for high-throughput screening. nih.gov
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, future research will focus on minimizing the environmental impact of the process.
A key aspect is the use of greener solvents . Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) is a primary goal. Furthermore, exploring solvent-free reaction conditions or the use of water as a solvent, where feasible, would significantly improve the green credentials of the synthesis. rsc.org
The development of recyclable reagents and catalysts is another important area. As mentioned earlier, the use of recyclable Boc-donating reagents can reduce waste. google.com Additionally, replacing stoichiometric bases with catalytic amounts of a more efficient and recyclable base would be a significant advancement.
Improving the atom economy of the synthesis is also a critical consideration. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents and Auxiliaries | Replacement of chlorinated solvents with greener alternatives like ethyl acetate or water. |
| Design for Energy Efficiency | Use of milder reaction conditions and catalysts to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the benzylamine (B48309) precursor. |
| Reduce Derivatives | Development of one-pot syntheses to minimize protection and deprotection steps. |
| Catalysis | Employment of catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. |
| Real-time Analysis for Pollution Prevention | Implementation of in-situ monitoring techniques in flow reactors to optimize reactions and prevent byproduct formation. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives, and how should data be interpreted?
- Methodology : Use 1H/13C NMR to identify carbamate NH protons (δ 5.0–6.0 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). IR spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC monitors purity .
- Key Considerations : Assign peaks using coupling patterns (e.g., tert-butyl splitting in NMR) and compare to literature data for analogous compounds.
Q. What are the recommended storage conditions for tert-butyl carbamate derivatives to ensure long-term stability?
- Protocol : Store in airtight containers under inert gas (e.g., argon) at 2–8°C , protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group .
- Validation : Monitor stability via periodic NMR or HPLC analysis to detect decomposition (e.g., tert-butyl group cleavage).
Q. How can researchers safely handle tert-butyl carbamate derivatives in the laboratory?
- Safety Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact, as some carbamates may cause irritation .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions?
- Mechanistic Insights : The tert-butyl group imposes steric hindrance , slowing reactions at the carbamate nitrogen. Electron-withdrawing substituents (e.g., cyano in 3-cyano-4-methylbenzyl) increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles. Computational studies (DFT) can model transition states to predict regioselectivity .
- Experimental Design : Compare reaction rates of derivatives with varying substituents (e.g., electron-donating vs. withdrawing groups) under controlled conditions.
Q. What strategies resolve discrepancies in reaction yields during the synthesis of tert-butyl carbamate intermediates?
- Troubleshooting :
- Purity of Reagents : Use freshly distilled amines or anhydrous solvents to avoid side reactions (e.g., hydrolysis).
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation. Adjust stoichiometry if unreacted starting material persists.
- Byproduct Analysis : Isolate and characterize side products (e.g., urea from carbamate degradation) via LC-MS .
Q. How can enantiomeric purity be optimized in asymmetric syntheses involving tert-butyl carbamate derivatives?
- Chiral Resolution : Use chiral HPLC or SFC to separate enantiomers. For synthetic routes, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphates) to induce asymmetry during carbamate formation .
- Validation : Measure enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR.
Data Analysis & Stability
Q. What computational tools predict the hydrolytic stability of tert-butyl carbamate derivatives under varying pH conditions?
- Approach : Use pKa prediction software (e.g., ACD/Labs) to estimate carbamate group susceptibility to acid/base hydrolysis. Molecular dynamics simulations can model hydrolysis kinetics in aqueous environments.
- Experimental Correlation : Compare computational results with empirical stability tests (e.g., incubate derivatives at pH 2–12 and monitor degradation via HPLC) .
Q. How do crystallographic data inform the design of tert-butyl carbamate derivatives for solid-state applications?
- Structural Analysis : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding interactions (e.g., between carbamate NH and carbonyl groups). Modify substituents to enhance crystallinity for materials science applications .
Contradictions & Gaps in Literature
- Missing Data : Several safety data sheets lack detailed ecotoxicological or chronic toxicity profiles for tert-butyl carbamates. Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity) to fill these gaps .
- Reaction Scalability : While small-scale syntheses are well-documented (e.g., 250 mg batches ), scaling to multi-gram quantities may require optimized purification methods (e.g., column chromatography vs. recrystallization).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
